molecular formula C6H6LiNO2S B1430568 Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate CAS No. 1461709-32-9

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate

Cat. No. B1430568
CAS RN: 1461709-32-9
M. Wt: 163.2 g/mol
InChI Key: YQYYNXRFIYIBML-UHFFFAOYSA-M
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Description

“Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate” is a chemical compound with the molecular formula C6H6LiNO2S . It’s a salt where the lithium ion is the cation .


Synthesis Analysis

The synthesis of thiazole derivatives, which includes “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate”, often involves the reaction of α-halocarbonyl compounds with thioureas or thioamides . A one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid has been described .


Molecular Structure Analysis

The molecular weight of “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate” is 163.12 . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Thiazoles, including “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate”, can undergo various chemical reactions. For instance, they can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate” can be determined using various analytical techniques. For instance, its melting point, boiling point, and density can be determined .

Future Directions

The future directions for “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate” could involve further exploration of its potential therapeutic roles, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

lithium;5-ethyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.Li/c1-2-4-3-7-5(10-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYYNXRFIYIBML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1=CN=C(S1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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